molecular formula C17H15ClN2OS B5753218 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide

Cat. No.: B5753218
M. Wt: 330.8 g/mol
InChI Key: HSWPDGUNPNHVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to achieve the desired products .

Mechanism of Action

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide can be compared with other benzothiazole derivatives such as:

These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10(2)16(21)19-14-9-11(7-8-12(14)18)17-20-13-5-3-4-6-15(13)22-17/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPDGUNPNHVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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